Bromopentacarbonylrhenium(I)

Description

Significance as a Key Precursor in Rhenium Coordination Chemistry

The primary significance of Bromopentacarbonylrhenium(I) lies in its role as a key precursor for other rhenium complexes. scispace.comchemeurope.comwikipedia.org It serves as a stable and convenient entry point into the rich chemistry of rhenium. The compound's utility stems from the lability of its ligands, which can be selectively substituted to introduce new functionalities.

Notably, it is a common starting material for compounds containing the important rhenium tricarbonyl fragment, [Re(CO)₃]⁺. scispace.comchemeurope.com This core is a fundamental building block for a large family of rhenium complexes investigated for applications ranging from catalysis to medicinal chemistry. researchgate.net Furthermore, reduction of Bromopentacarbonylrhenium(I) provides access to hydrido complexes like Pentacarbonylhydridorhenium, another crucial reagent in its own right. scispace.comwikipedia.org

Research Context and Scope of Academic Inquiry for Bromopentacarbonylrhenium(I)

Academic research on Bromopentacarbonylrhenium(I) is broad and multifaceted. A significant area of investigation is its application as a catalyst or catalyst precursor. It has been shown to catalyze various organic reactions, including Friedel-Crafts acylations and alkylations, C-H bond activation, and reactions involving silyl (B83357) acetals. shef.ac.ukwhiterose.ac.uk

The synthesis of novel organometallic compounds from Bromopentacarbonylrhenium(I) is another major focus. Researchers have explored its reactions with a multitude of ligands, such as thiosemicarbazones, bipyridines, and phosphines, to create new complexes with unique structural and electronic properties. thermofisher.comeiu.eduuzh.ch These studies often involve detailed characterization of the resulting products to understand their bonding, structure, and potential applications in areas like photochemistry and materials science. researchgate.netaps.org Kinetic and mechanistic studies of its substitution reactions have also been a subject of academic inquiry, providing fundamental insights into the reactivity of metal carbonyls.

Structure

2D Structure

Propriétés

IUPAC Name |

bromorhenium;carbon monoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CO.BrH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJBOTGGBYFKEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

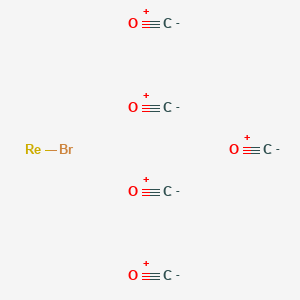

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Br[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrO5Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14220-21-4 | |

| Record name | Bromopentacarbonylrhenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopentacarbonylrhenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bromopentacarbonylrhenium I

Established Laboratory Synthesis Routes

The synthesis of bromopentacarbonylrhenium(I) is typically achieved through one of two reliable methods: the oxidation of a rhenium(0) carbonyl complex or the reductive carbonylation of a rhenium(III) halide.

The most common, efficient, and inexpensive laboratory synthesis of bromopentacarbonylrhenium(I) involves the direct oxidation of dirhenium decacarbonyl (Re₂(CO)₁₀) with elemental bromine (Br₂). chemeurope.comwikipedia.org This reaction, often referred to as a "cracking" reaction, cleaves the rhenium-rhenium bond in the starting dimer to produce two equivalents of the mononuclear rhenium(I) product. wikipedia.org

The general reaction is as follows: Re₂(CO)₁₀ + Br₂ → 2 Re(CO)₅Br wikipedia.orgwikipedia.org

This process is typically carried out by dissolving dirhenium decacarbonyl in an inert solvent, such as carbon tetrachloride (CCl₄), and then adding a solution of bromine. thieme-connect.de The reaction proceeds smoothly at room temperature, and the product can be isolated in high yield. thieme-connect.de The simplicity of the procedure and the commercial availability of dirhenium decacarbonyl make this the preferred route for most research applications. wikipedia.orgwikipedia.org

Table 1: Reaction Parameters for Halogen Oxidation Method

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Dirhenium decacarbonyl (Re₂(CO)₁₀) | thieme-connect.de |

| Reagent | Bromine (Br₂) | thieme-connect.de |

| Solvent | Carbon Tetrachloride (CCl₄) | thieme-connect.de |

| Temperature | Room Temperature | thieme-connect.de |

| Reaction Time | 3 hours | thieme-connect.de |

| Reported Yield | 99% | thieme-connect.de |

Historically, the first preparation of bromopentacarbonylrhenium(I) was achieved through the "reductive carbonylation" of a higher oxidation state rhenium halide. chemeurope.comwikipedia.org This method specifically involves the reduction of rhenium(III) bromide (ReBr₃) in the presence of carbon monoxide (CO) under pressure.

The reaction requires a reducing agent, typically copper metal, to facilitate the reduction of the rhenium center from the +3 to the +1 oxidation state while simultaneously incorporating five carbonyl ligands.

The reaction is represented as: ReBr₃ + 2 Cu + 5 CO → Re(CO)₅Br + 2 CuBr chemeurope.comwikipedia.org

This pathway demonstrates the versatility of rhenium chemistry, allowing for the formation of low-valent organometallic compounds from higher-valent inorganic salts. While historically significant, this method is often less convenient than the oxidation of dirhenium decacarbonyl due to the need for high-pressure equipment for the carbon monoxide.

Implications of Synthetic Pathways for Purity and Yield in Research

The choice of synthetic methodology has direct consequences for the yield and purity of the resulting bromopentacarbonylrhenium(I), which are critical factors in its subsequent use in research.

The halogen oxidation of dirhenium decacarbonyl is widely favored due to its exceptionally high reported yield, which can reach up to 99%. thieme-connect.de The reaction is clean, with the only other reactant being bromine, which can be readily removed. The product, a colorless solid, sublimes at 85-90 °C under vacuum, providing an effective method for purification. chemeurope.com This combination of high yield and straightforward purification makes it the most practical and efficient method for obtaining pure bromopentacarbonylrhenium(I) for laboratory use.

Table 2: Comparison of Synthetic Routes for Bromopentacarbonylrhenium(I)

| Feature | Halogen Oxidation | Reductive Carbonylation |

|---|---|---|

| Rhenium Precursor | Dirhenium decacarbonyl (Re₂(CO)₁₀) | Rhenium(III) bromide (ReBr₃) |

| Key Reagents | Bromine (Br₂) | Carbon Monoxide (CO), Copper (Cu) |

| Primary Byproduct | None (excess reagent easily removed) | Copper(I) bromide (CuBr) |

| Yield | Very high (e.g., 99%) thieme-connect.de | Generally lower due to purification losses |

| Purity Considerations | High purity achievable via sublimation chemeurope.com | Requires careful separation from solid byproducts wikipedia.org |

Reactivity and Reaction Mechanisms of Bromopentacarbonylrhenium I

Ligand Substitution Chemistry

The substitution of ligands in Bromopentacarbonylrhenium(I) is a cornerstone of its chemistry, allowing for the synthesis of a wide array of derivatives with tailored properties. The reactivity is dominated by the displacement of carbonyl (CO) groups, which can be initiated by thermal or photochemical means.

Carbonyl Ligand Displacement Reactions

The five carbonyl ligands in Bromopentacarbonylrhenium(I) can be sequentially or partially replaced by a variety of other ligands, leading to a diverse family of rhenium(I) complexes. The nature of the incoming ligand and the reaction conditions play a crucial role in determining the final product.

Isocyanides (CNR) are versatile ligands that readily react with Bromopentacarbonylrhenium(I) to displace CO ligands. The substitution process can be finely controlled, yielding products with varying degrees of isocyanide incorporation.

The reaction of Bromopentacarbonylrhenium(I) with isocyanide ligands, such as p-fluorophenylisocyanide (CNPhpF), proceeds via a stepwise substitution of the carbonyl ligands. d-nb.info The rate and extent of this exchange are highly dependent on the reaction temperature. d-nb.info For instance, in boiling tetrahydrofuran (B95107) (THF), the reaction typically stops after the replacement of two CO ligands, forming the disubstituted complex, fac-[Re(CO)₃Br(CNPhpF)₂]. d-nb.info

The substitution follows a dissociative mechanism, where the initial slow step involves the loss of a CO ligand to generate a coordinatively unsaturated 16-electron intermediate. libretexts.orglibretexts.org This intermediate is then rapidly attacked by the incoming isocyanide ligand. The lability of the CO ligands is influenced by the cis-labilization effect, where the bromide ligand facilitates the dissociation of a cis-carbonyl group. acs.org

Kinetic studies have shown that the substitution of CO by isocyanides is a controlled process. The monosubstituted product, [Re(CO)₄Br(CNPhpF)], can be observed as a transient species in the early stages of the reaction. d-nb.info Prolonged reaction times or higher temperatures, for example in boiling toluene (B28343), can lead to further substitution, ultimately forming species such as [Re(CO)Br(CNPhpF)₄] and even the fully substituted cationic complex [Re(CNPhpF)₆]⁺. d-nb.info The progress of these reactions can be effectively monitored using techniques like ¹⁹F NMR spectroscopy when using fluorinated isocyanide ligands. d-nb.info

Table 1: Stepwise Substitution Products of Re(CO)₅Br with p-Fluorophenylisocyanide

| Product | Formula | Reaction Conditions |

| Monosubstituted | [Re(CO)₄Br(CNPhpF)] | Early stage in boiling THF |

| Disubstituted | fac-[Re(CO)₃Br(CNPhpF)₂] | Boiling THF |

| Tetrasubstituted | [Re(CO)Br(CNPhpF)₄] | Boiling toluene |

| Hexasubstituted | [Re(CNPhpF)₆]⁺ | Boiling toluene |

The substitution of carbonyl ligands in Bromopentacarbonylrhenium(I) by isocyanides can be significantly accelerated using a palladium catalyst, such as palladium(II) oxide (PdO). researchgate.netjournals.co.za These catalyzed reactions generally proceed rapidly and result in moderate to excellent yields of the substituted products. researchgate.net The catalytic process is effective for a range of isocyanides, including both alkyl and aryl derivatives. researchgate.net

Research indicates that the substitution proceeds more readily for the rhenium complex compared to its manganese analogue, [Mn(CO)₅Br]. researchgate.net Furthermore, aryl isocyanides tend to react more rapidly than alkyl isocyanides in these catalyzed reactions. journals.co.za The use of a catalyst allows for the synthesis of a variety of substituted derivatives, [Re(CO)₅-ₓ(CNR)ₓBr], where x can range from 1 to 5. researchgate.net Under certain conditions, fully substituted cationic complexes, [Re(CO)₆-ₓ(CNR)ₓ]Br, can also be obtained. researchgate.net The catalytic cycle is thought to involve oxidative addition of the Re-Br bond to a Pd(0) species, followed by ligand exchange and reductive elimination. nih.govwhiterose.ac.uk

Table 2: Palladium-Catalyzed Substitution of Re(CO)₅Br with Isocyanides

| Isocyanide Type | Reactivity | Product Examples |

| Alkyl Isocyanides | Moderate | [Re(CO)₄(CN-t-Bu)Br] |

| Aryl Isocyanides | Rapid | [Re(CO)₄(CN-Ph)Br] |

Ultraviolet irradiation of Bromopentacarbonylrhenium(I) in the presence of a substituting ligand provides an alternative pathway for carbonyl exchange. The photochemical process is initiated by the absorption of a photon, which excites an electron to an anti-bonding orbital, leading to the dissociation of a CO ligand and the formation of a reactive intermediate. libretexts.org This method is particularly useful for synthesizing mono- and di-substituted products under mild conditions.

For example, the photochemical reaction of Re(CO)₅Br with bidentate phosphine (B1218219) ligands such as Ph₂P(CH₂)n PPh₂ (where n=1, 2, or 3) yields both mononuclear, fac-[Re(CO)₃Br{Ph₂P(CH₂)n PPh₂}], and dinuclear, [Re₂(CO)₈Br₂{µ-Ph₂P(CH₂)n PPh₂}], complexes. ege.edu.tr Similarly, reactions with diphosphine disulfide ligands, R₂P(S)P(S)R₂, under photochemical conditions produce both chelated, fac-[Re(CO)₃Br{R₂P(S)P(S)R₂}], and bridged, [Re₂(CO)₈Br₂{cis-µ-R₂P(S)P(S)R₂}], products. canada.caresearchgate.net The distribution of products depends on the stoichiometry of the reactants and the reaction conditions.

Bromopentacarbonylrhenium(I) reacts with various sulfur-donor ligands to form stable complexes where one or more carbonyl groups are displaced. Thiosemicarbazones, for instance, react with Re(CO)₅Br to yield complexes of the type fac-[Re(CO)₃Br(L)], where L is a bidentate thiosemicarbazone ligand coordinated through the sulfur and a nitrogen atom. researchgate.net X-ray diffraction studies have confirmed the fac-octahedral geometry around the rhenium center in these complexes. researchgate.net

Similarly, reactions with ferrocenylcarbaldehyde thiosemicarbazones result in the formation of N,S-bidentate coordinated complexes. usc.galusc.gal The reaction of Re(CO)₅Br with salicylaldehyde (B1680747) semicarbazones has been shown to result in an atypical bidentate coordination through the carbonylic oxygen and the azomethine nitrogen. tandfonline.com Tetraalkyldiphosphine disulfides also react photochemically with Bromopentacarbonylrhenium(I) to yield cis-chelate bidentate and cis-bridging bidentate coordinated complexes. canada.caresearchgate.net

Table 3: Products from the Reaction of Re(CO)₅Br with Sulfur-Donor Ligands

| Ligand Type | Product Type | Coordination Mode |

| Thiosemicarbazones | fac-[Re(CO)₃Br(L)] | N,S-bidentate |

| Ferrocenylcarbaldehyde thiosemicarbazones | fac-[Re(CO)₃Br(L)] | N,S-bidentate |

| Salicylaldehyde semicarbazones | fac-Re(I)(CO)₃-complexes | N,O-bidentate |

| Tetraalkyldiphosphine disulfides | fac-[Re(CO)₃Br(L)] & [Re₂(CO)₈Br₂(L)] | S,S-chelate & S,S-bridging |

Reactions with Oxygen-Donor Ligands (e.g., Beta-Diketonates)

The substitution of ligands in Bromopentacarbonylrhenium(I) by oxygen-donor ligands, such as β-diketonates, is a significant pathway to new rhenium complexes. These reactions typically involve the replacement of one or more carbonyl ligands. The oxygen atoms in ligands like alcohols, phenols, ketones, and aldehydes can coordinate with the rhenium center. alfa-chemistry.com For instance, β-diketones can react with Bromopentacarbonylrhenium(I) to form chelate complexes. This reactivity is part of a broader class of reactions where oxygen-donor ligands are used to synthesize complexes for applications in catalysis and materials science. alfa-chemistry.comrsc.org

The reaction with β-diketones can be represented generally as: Re(CO)₅Br + O-donor ligand → [Re(CO)₄(O-donor ligand)Br] + CO

In the case of bidentate β-diketonate ligands, a second substitution can occur to form a more stable chelated product: [Re(CO)₄(O-donor ligand)Br] + → [Re(CO)₃(β-diketonate)Br] + CO

These reactions are often facilitated by thermal or photochemical conditions to promote the dissociation of CO ligands. The resulting complexes have applications in various fields, including the development of new materials and catalysts. dtic.mil

Halide Ligand Substitution Reactions

The bromide ligand in Bromopentacarbonylrhenium(I) can be substituted in various reactions, leading to the formation of anionic complexes or aqua complexes upon hydrolysis.

Formation of Anionic Halogeno-Carbonyl Rhenium(I) Complexes

The reaction of Bromopentacarbonylrhenium(I) with other halide ions (X⁻) can lead to the formation of anionic halogeno-carbonyl rhenium(I) complexes. A notable example is the reaction with tetraethylammonium (B1195904) bromide in diglyme, which yields [NEt₄]₂[ReBr₃(CO)₃]. wikipedia.org This product is a crucial precursor for synthesizing compounds containing the rhenium tricarbonyl core, [Re(CO)₃]⁺. wikipedia.orgacs.org The reaction demonstrates a method to increase the number of halide ligands around the rhenium center, thereby forming an anionic complex.

The general reaction can be written as: Re(CO)₅Br + nX⁻ → [Re(CO)₅₋ₙBrXₙ]ⁿ⁻ + nCO

A specific example is the formation of the fac-tribromotricarbonylrhenate(I) anion: Re(CO)₅Br + 2Br⁻ → [Re(CO)₃Br₃]²⁻ + 2CO

This type of reaction is fundamental in expanding the coordination chemistry of rhenium and providing entry points to a variety of other complexes through subsequent substitution of the halide ligands. acs.orgresearchgate.net

Hydrolysis and Aqua Complex Formation

Heating Bromopentacarbonylrhenium(I) in water results in the substitution of two carbonyl ligands and the bromide ion to form a triaquo complex. wikipedia.org This process, known as hydrolysis, is a clean method to generate the [Re(CO)₃(H₂O)₃]⁺ cation, avoiding byproducts that can be difficult to remove. wikipedia.orgchemistrystudent.comchemrevise.orglscollege.ac.in

The reaction is as follows: Re(CO)₅Br + 3H₂O → [Re(CO)₃(H₂O)₃]Br + 2CO wikipedia.org

The resulting aqua complex is a versatile starting material for the synthesis of a wide range of other rhenium tricarbonyl derivatives by replacement of the labile water ligands. chemistrystudent.comchemrevise.orgacs.org The acidity of the aqua ligands can also be utilized in further reactions. chemrevise.orgchemguide.co.uk

Complexation with Nitrogen-Donor Ligands

Bromopentacarbonylrhenium(I) readily reacts with various nitrogen-donor ligands, leading to the substitution of carbonyl ligands and the formation of stable complexes. These reactions are central to the development of rhenium-based materials with interesting photophysical and chemical properties.

Chelating Diimine and Triimine Ligands (e.g., Bipyridine, Terpyridine, Pyridyl Triazines)

Chelating nitrogen ligands such as bipyridine (bpy), terpyridine (tpy), and pyridyl triazines react with Bromopentacarbonylrhenium(I) to form facial tricarbonyl complexes of the type fac-[Re(N-N)(CO)₃Br] or fac-[Re(N-N-N)(CO)₃]Br. researchgate.netresearchgate.netmdpi.com These reactions typically proceed by heating the reactants in an appropriate solvent, leading to the displacement of two or three carbonyl ligands.

Table 1: Reactions with Chelating Diimine and Triimine Ligands

| Ligand | Reaction Product | Reference |

|---|---|---|

| Bipyridine (bpy) | fac-[Re(bpy)(CO)₃Br] | researchgate.net |

| Terpyridine (tpy) | fac-[Re(tpy)(CO)₃]Br | researchgate.netnih.gov |

The resulting complexes often exhibit luminescence and are of interest for applications in sensing, imaging, and photoredox catalysis. researchgate.net The coordination mode of the ligand can vary; for example, terpyridine can act as either a bidentate or a tridentate ligand, influencing the final product. researchgate.netnih.gov

Tripodal Ligand Interactions

Tripodal ligands, which have three donor atoms connected to a central point, can coordinate to a metal in a facial manner. nih.govwikipedia.org The reaction of Bromopentacarbonylrhenium(I) with tripodal nitrogen-donor ligands leads to the formation of complexes where the three nitrogen atoms occupy one face of the octahedral coordination sphere around the rhenium atom.

An example is the reaction with tris(2-aminoethyl)amine (B1216632) (tren): Re(CO)₅Br + tren → fac-[Re(tren)(CO)₃]Br + 2CO

These reactions are valuable for creating complexes with specific geometries and predictable reactivity. d-nb.info The tripodal ligand enforces a fac arrangement of the remaining carbonyl ligands, which can be advantageous for subsequent chemical transformations.

Reduction Reactions to Hydride Rhenium(I) Complexes

The reduction of bromopentacarbonylrhenium(I) is a fundamental route to access rhenium hydride complexes, which are significant in various catalytic processes. The most established method involves the use of zinc dust in the presence of a proton source, such as acetic acid. wikipedia.orgwikipedia.org This reaction effectively replaces the bromide ligand with a hydride ligand, yielding pentacarbonylhydridorhenium(I). caltech.edufigshare.comresearchgate.net

In addition to zinc, other reducing agents, including common main group hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium triethylborohydride (LiHBEt₃), are employed to reduce rhenium carbonyl complexes. caltech.edu These reagents can lead to the formation of formyl species, which are key intermediates in the synthesis of more complex molecules and can be precursors to hydride complexes. caltech.eduresearchgate.net For instance, the reaction with NaBH₄ can be used in the synthesis of certain rhenium hydride derivatives, although the specific conditions and products can vary depending on the substrate and reaction environment. lu.sersc.org

| Reagent | Product | Reference |

| Zinc (Zn) and Acetic Acid (CH₃COOH) | Pentacarbonylhydridorhenium(I) (HRe(CO)₅) | wikipedia.orgwikipedia.org |

| Sodium Borohydride (NaBH₄) | Rhenium hydride species (via formyl intermediates) | caltech.edulu.sersc.org |

| Lithium Triethylborohydride (LiHBEt₃) | Rhenium formyl complexes | caltech.eduresearchgate.net |

| Lithium Aluminium Hydride (LiAlH₄) | Rhenium hydride species | researchgate.netpsu.edu |

Nucleophilic Attack on Carbonyl Ligands and Carbene Precursor Formation

The carbonyl ligands in bromopentacarbonylrhenium(I) are susceptible to nucleophilic attack at the carbon atom. This reactivity is a cornerstone for the synthesis of Fischer-type carbene complexes. figshare.com The general mechanism involves the addition of a strong nucleophile, typically an organolithium reagent, to a carbonyl ligand. This attack forms an anionic acyl intermediate. up.ac.zasaskoer.calibretexts.org Subsequent alkylation of this intermediate with an electrophile, such as a trialkyloxonium salt, yields the neutral carbene complex. up.ac.za

A representative reaction sequence is:

Re(CO)₅Br + RLi → Li⁺[Br(CO)₄Re-C(=O)R]⁻ (Anionic acyl complex formation) up.ac.zaup.ac.za

Li⁺[Br(CO)₄Re-C(=O)R]⁻ + (R'₃O)⁺BF₄⁻ → Br(CO)₄Re=C(OR')R + LiBF₄ + R'₂O (Alkylation to form carbene) up.ac.za

Interestingly, the direct reaction of 2-lithiumthienyl with bromopentacarbonylrhenium(I) does not lead to a stable mononuclear bromo-carbene complex directly. Instead, a more complex reaction can occur where the bromide is displaced, leading to dirhenium species. up.ac.zascispace.com However, mononuclear rhenium carbene bromido complexes can be synthesized when the nucleophile is stabilized, for instance, by being coordinated to another metal fragment. scispace.com There is also evidence for the formation of hydroxycarbene complexes under certain conditions.

The interaction with other nucleophiles, such as amines, can also lead to the formation of new complexes, although this may involve substitution at the metal center rather than direct attack on the carbonyl ligand, depending on the reaction conditions. uva.es

| Nucleophile | Intermediate/Precursor | Resulting Complex Type | Reference |

| Organolithium reagents (e.g., RLi) | Anionic acyl complex | Fischer Carbene | up.ac.zaup.ac.za |

| 2-Lithiumthienyl | Anionic acyl/Dirhenium species | Dirhenium Carbene | up.ac.zascispace.com |

| Hydride reagents (e.g., LiHBEt₃) | Formyl complex | Formyl/Carbene Precursor | caltech.edu |

| Amines (e.g., RNH₂) | Amine adducts/substituted complexes | Substituted Rhenium Complexes | uva.es |

Oxidation Pathways Leading to Higher Oxidation State Rhenium Halocarbonyls

While bromopentacarbonylrhenium(I) is often used in reductive processes or substitution reactions where the Re(I) center is preserved, there are pathways to oxidize it to higher oxidation states. The synthesis of bromopentacarbonylrhenium(I) itself is achieved through the oxidation of dirhenium decacarbonyl (Re₂(CO)₁₀), where rhenium is in the 0 oxidation state, using bromine. wikipedia.orgwikipedia.orgchemeurope.comwikiwand.com

Further oxidation of the Re(I) center in carbonyl halide complexes can be achieved using strong oxidizing agents like elemental halogens. For example, the oxidation of related rhenium(I) halocarbonyl anions, such as [Re(CO)₃X₂]⁻ (where X is a halide), with chlorine or bromine leads to the formation of rhenium(III) halocarbonyl complexes. publish.csiro.au A specific example is the oxidation of [Re(CO)₃Cl₂]⁻ with chlorine to yield the rhenium(III) species [Re(CO)₂Cl₄]⁻. publish.csiro.au This indicates that under forceful oxidizing conditions, Re(CO)₅Br could undergo a similar transformation, increasing the oxidation state of the rhenium center from +1 to +3.

Another oxidative pathway involves the cleavage of metal-metal bonds in dinuclear rhenium complexes. The oxidative cleavage of the Re-Re bond in binuclear Fischer carbene complexes using bromine is an effective method to prepare mononuclear bromido-carbene complexes, which represents an oxidation of the rhenium center. scispace.com

| Oxidizing Agent | Starting Complex Type | Product Complex Type (Oxidation State) | Reference |

| Chlorine (Cl₂) | Rhenium(I) chlorocarbonyl anion | Rhenium(III) chlorocarbonyl anion | publish.csiro.au |

| Bromine (Br₂) | Rhenium(I) bromocarbonyl anion | Rhenium(III) bromocarbonyl anion | publish.csiro.au |

| Bromine (Br₂) | Dinuclear Rhenium(I) Carbene | Mononuclear Rhenium(I) Bromido-Carbene | scispace.com |

Derivatives and Advanced Complex Architectures from Bromopentacarbonylrhenium I

Mononuclear Rhenium(I) Carbonyl Complexes

The most common application of Re(CO)₅Br is in the synthesis of mononuclear fac-tricarbonylrhenium(I) complexes. These compounds are typically formed through the substitution of two carbonyl ligands and the bromide ligand, or by replacing the bromide and CO ligands with various monodentate and bidentate ligands.

The reaction of Re(CO)₅Br with bidentate diimine ligands (N^N), such as 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen), in a refluxing solvent like toluene (B28343) or acetonitrile, readily yields complexes of the general formula fac-[Re(CO)₃(N^N)Br]. d-nb.infonih.govnih.gov These complexes are renowned for their rich photophysical properties, including strong luminescence, which can be systematically tuned by modifying the diimine ligand. nih.govrsc.org The facial arrangement of the three CO ligands is a characteristic and stable feature, confirmed by the presence of three strong ν(CO) stretching bands in their infrared spectra. d-nb.infonih.gov

Substitution of the CO ligands can also be achieved with other donor types. Phosphine (B1218219) ligands, for instance, react with rhenium carbonyl halides to form a variety of complexes. The reaction conditions can be controlled to produce dicarbonyl or tricarbonyl species, such as [ReCl(CO)₃(PMe₂Ph)₂] and [ReCl(CO)₂(PMe₂Ph)₃]. rsc.org Water-soluble phosphine ligands like 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) and 1,4-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) have been incorporated into Re(I) tricarbonyl complexes to enhance their utility in biological contexts. nih.govacs.org

Furthermore, N-heterocyclic carbenes (NHCs) have been used to synthesize stable mononuclear Re(I) complexes. Direct ligand substitution on [Re(CO)₅Br] with carbene donors like 1,3-di-mesitylimidazol-2-ylidene (IMes) can yield complexes such as [Re(IMes)(CO)₄Br]. rsc.org These synthetic strategies highlight the modularity offered by the Re(CO)₅Br precursor in generating a wide range of mononuclear complexes with tailored properties.

Table 1: Examples of Mononuclear Re(I) Complexes Derived from Re(CO)₅Br

| Ligand (L) | Reaction Conditions | Product Formula | Key Spectroscopic Data (IR ν(CO), cm⁻¹) |

|---|---|---|---|

| 5,5′(3-(2-pyridyl)-1,2,4-triazine-5,6-diyl)-bis-2-furansulfonic acid disodium (B8443419) salt (L1) | Acetonitrile/Water, reflux | Re(CO)₃L1Br | 2022, 1920, 1887 d-nb.info |

| (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4′′-disulfonic acid sodium salt) (L2) | Acetonitrile/Methanol/Water, reflux | Re(CO)₃L2Br | 2019, 1888 d-nb.infonih.gov |

| 1,3-di-mesitylimidazol-2-ylidene (IMes) | Direct ligand substitution | [Re(IMes)(CO)₄Br] | Not specified rsc.org |

| Dimethylphenylphosphine (PMe₂Ph) | Varies (analogous to chloro complex) | [ReBr(CO)₃(PMe₂Ph)₂] | Not specified rsc.org |

Dinuclear and Polynuclear Rhenium(I) Carbonyl Compounds

Bridging ligands capable of coordinating to two or more metal centers are employed to construct dinuclear and polynuclear complexes from Re(CO)₅Br or its analogues. These multimetallic architectures often exhibit unique properties arising from metal-metal communication or cooperative effects, making them of interest for applications in catalysis and materials science.

Dinuclear rhenium(I) complexes are frequently synthesized by reacting Re(CO)₅Br or Re(CO)₅Cl with a bridging ligand (L-L). For example, π-conjugated polypyridyl ligands based on 2,3-di(2-pyridyl)quinoxaline (dpq) have been used to create dinuclear complexes with the formula [Re₂(L-L)(CO)₆Cl₂]. researchgate.net Similarly, bridging 1,2-diazine ligands have been used to synthesize a family of dinuclear tricarbonyl rhenium(I) complexes that are active catalysts for the electrochemical reduction of CO₂. core.ac.uk In these structures, two fac-Re(CO)₃ units are linked by the diazine ligand.

The catalytic activity of these dinuclear systems can surpass that of their mononuclear counterparts. For instance, a dinuclear rhenium complex containing a 4,5-bipenthyl-pyridazine bridging ligand and iodide ancillary ligands exhibits a turnover frequency (TOF) for CO₂ reduction of 15 s⁻¹, which is higher than the benchmark mononuclear complex Re(bpy)(CO)₃Cl (TOF ≈ 11 s⁻¹). core.ac.uk Another study on a dinuclear complex, [Re₂(L)(CO)₆Cl₂], featuring a proton-responsive phenol-containing ligand, demonstrated high activity for CO₂ reduction, with CO being the primary product. acs.org The proximity of the two metal centers and the electronic properties of the bridging ligand are crucial factors governing the efficiency of these catalytic systems.

Table 2: Dinuclear Rhenium(I) Carbonyl Complexes in CO₂ Reduction

| Bridging Ligand | Complex Type | Ancillary Ligand | Catalytic TOF (s⁻¹) |

|---|---|---|---|

| Pyridazine | Dinuclear | Chloride | 3 core.ac.uk |

| 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine | Dinuclear | Chloride | 8 core.ac.uk |

| 4,5-bipenthyl-pyridazine | Dinuclear | Iodide | 15 core.ac.uk |

| 4-tert-butyl-2,6-bis(6-(1H-imidazol-2-yl)-pyridin-2-yl)phenol | Dinuclear | Chloride | High activity (ic/ip = 20) acs.org |

Heterobimetallic Complexes Incorporating Rhenium(I) Centers

The synthesis of heterobimetallic complexes, which contain two or more different metal atoms, allows for the combination of the distinct properties of each metal into a single molecular entity. The Re(I) carbonyl moiety, derived from Re(CO)₅Br, is a common building block in the construction of such systems. These complexes are designed for applications ranging from catalysis to anticancer therapy and molecular electronics. rsc.orgfrontiersin.org

A common strategy involves creating a mononuclear Re(I) complex with a ligand that possesses an additional, uncoordinated donor site. This site can then be used to bind a second, different metal. For example, heterobimetallic Ir(III)-Re(I) complexes have been synthesized using a pyridylimidazo[4,5-f] rsc.orgmdpi.comphenanthroline ligand that bridges an [Ir(C^N)₂] unit and a [Re(CO)₃(DIP)] unit (where DIP is 4,7-diphenyl-1,10-phenanthroline). rsc.org Similarly, Ru(II)-Re(I) complexes have been explored, combining the characteristics of both metals for potential therapeutic applications. frontiersin.orgacs.org

Another approach involves using bridging ligands that can simultaneously coordinate to both metal centers. Ligands like 4,4'-bipyridyl and 1,2-bis(4-pyridyl)ethylene have been used to link trans-{(RuCl)II(pdma)₂}⁺ centers to fac-{ReI(biq)(CO)₃}⁺ units (biq = 2,2'-biquinolinyl). epa.gov Heterobimetallic gold(I)-rhenium(I) alkynyl complexes have also been reported, demonstrating the versatility of synthetic methods to create diverse metal combinations. hku.hk The interaction between the different metal centers in these complexes can lead to novel photophysical and electrochemical properties not observed in the respective mononuclear precursors.

Table 3: Examples of Heterobimetallic Complexes Containing a Re(I) Center

| Metal Centers | Bridging Ligand Type | Example Complex Formula Fragment |

|---|---|---|

| Re(I) - Ir(III) | Polypyridyl (e.g., pyridylimidazo[4,5-f] rsc.orgmdpi.comphenanthroline) | [Ir(C^N)₂-L-Re(CO)₃(DIP)]²⁺ rsc.org |

| Re(I) - Ru(II) | Polypyridyl (e.g., 4,4'-bipyridyl) | [Ru-L-Re]³⁺ epa.gov |

| Re(I) - Au(I) | Alkynyl | Not specified hku.hk |

| Re(I) - Pt(II) | Polypyridine with thiol groups | ClRe(CO)₃(BPyDTS₂Pt(dbbpy)) researchgate.net |

| Re(I) - Ru(II) | Methylaminobis(difluorophosphine) | Not specified acs.org |

Catalytic Applications of Bromopentacarbonylrhenium I and Its Derivatives

Rhenium-Catalyzed Organic Transformations

Bromopentacarbonylrhenium(I) has been demonstrated to be an effective catalyst for the alkylation of aromatic compounds with alkyl halides. researchgate.net This reaction, a type of Friedel-Crafts alkylation, is a fundamental method for the formation of carbon-carbon bonds. In the presence of a catalytic amount of bromopentacarbonylrhenium(I), arenes react with alkyl chlorides under mild conditions to yield a mixture of mono- and dialkyl substituted aromatic products in moderate to good yields. researchgate.net

The catalytic activity of bromopentacarbonylrhenium(I) in these reactions is significant as it offers an alternative to the more traditional and often harsher Lewis acid catalysts like aluminum chloride. The reaction proceeds smoothly for a variety of arenes and alkyl chlorides. researchgate.net

Table 1: Examples of Rhenium-Catalyzed Alkylation of Arenes with Alkyl Halides

| Arene | Alkyl Halide | Catalyst | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Benzene | Benzyl Chloride | Re(CO)₅Br | Diphenylmethane | Moderate | researchgate.net |

| Toluene (B28343) | Benzyl Chloride | Re(CO)₅Br | Isomeric (Methylphenyl)phenylmethanes | Good | researchgate.net |

Note: This table is illustrative and based on general findings. Specific yield percentages were not provided in the source.

One of the well-documented catalytic applications of bromopentacarbonylrhenium(I) is in Friedel-Crafts acylation reactions. This includes both intermolecular and intramolecular processes, leading to the synthesis of aryl ketones, indanones, and tetralones. oup.com

In the intermolecular reaction, aromatic compounds such as toluene, m-xylene, and anisole (B1667542) react with various acid chlorides in the presence of a catalytic amount of bromopentacarbonylrhenium(I) to produce the corresponding aryl ketones. oup.com This method provides a valuable route for the synthesis of these important organic intermediates.

The intramolecular variant of this reaction is also effectively catalyzed by bromopentacarbonylrhenium(I). oup.com This has been successfully applied to the synthesis of cyclic ketones like indanone and tetralone derivatives, which are important structural motifs in many biologically active molecules and natural products. oup.com

Table 2: Bromopentacarbonylrhenium(I) Catalyzed Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Reaction Type | Product | Catalyst Loading | Reference |

|---|---|---|---|---|---|

| Toluene | Benzoyl Chloride | Intermolecular | 4-Methylbenzophenone | Catalytic | oup.com |

| m-Xylene | Acetyl Chloride | Intermolecular | 2,4-Dimethylacetophenone | Catalytic | oup.com |

| Anisole | Propionyl Chloride | Intermolecular | 4-Methoxypropiophenone | Catalytic | oup.com |

| 3-Phenylpropionyl chloride | - | Intramolecular | α-Tetralone | Catalytic | oup.com |

Note: This table is a representation of the types of transformations catalyzed by Bromopentacarbonylrhenium(I). Exact catalyst loadings were not specified in the abstract.

While transition metal-catalyzed functionalization and coupling of alkynes are powerful tools in organic synthesis for the creation of complex molecules, the specific use of bromopentacarbonylrhenium(I) as a catalyst in this context is not extensively reported in the surveyed scientific literature. These reactions, which include dimerizations, cyclizations, and cross-coupling reactions, are typically catalyzed by other transition metals such as palladium, rhodium, and copper.

The activation of otherwise inert C-H bonds is a significant area of research in modern organic chemistry, offering more atom-economical synthetic routes. Although some rhenium complexes are known to promote C-H bond activation, specific and detailed reports on the use of bromopentacarbonylrhenium(I) for dehydrative trimerization reactions via C-H activation were not prominent in the available literature.

The direct alkenylation of heterocyclic compounds at the C2 position is a valuable transformation for the synthesis of functionalized heterocycles, which are prevalent in pharmaceuticals and agrochemicals. While various transition metal catalysts have been developed for this purpose, the application of bromopentacarbonylrhenium(I) as a catalyst for the C2 alkenylation of heterocyclic derivatives is not a widely documented area of its catalytic utility based on the conducted research.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic studies specifically for the reactions catalyzed by bromopentacarbonylrhenium(I) are limited in the readily accessible literature. However, based on the principles of organometallic chemistry and the known reactivity of related metal carbonyl complexes, a plausible general mechanism for reactions such as Friedel-Crafts alkylation and acylation can be proposed.

The catalytic cycle is likely initiated by the thermal or photochemical dissociation of a carbonyl ligand from the Re(CO)₅Br complex, generating a coordinatively unsaturated and highly reactive [Re(CO)₄Br] species. This species can then interact with the electrophile (alkyl halide or acyl chloride).

In the case of Friedel-Crafts acylation, the [Re(CO)₄Br] species would act as a Lewis acid, coordinating to the halogen of the acyl halide. This coordination polarizes the carbon-halogen bond, facilitating the formation of a highly electrophilic acylium ion or a related rhenium-bound acyl species. This electrophile is then attacked by the electron-rich aromatic ring in a classic electrophilic aromatic substitution step. Subsequent deprotonation of the resulting arenium ion regenerates the aromaticity of the ring and releases a proton. The catalyst is regenerated through the release of the product and coordination of a CO ligand.

A similar mechanism can be envisioned for the alkylation reaction, where the rhenium complex activates the alkyl halide towards nucleophilic attack by the arene. The precise nature of the active catalytic species and the elementary steps involved would require further detailed spectroscopic and kinetic investigations.

Spectroscopic and Structural Characterization Techniques in Bromopentacarbonylrhenium I Research

Vibrational Spectroscopy (Infrared) for Carbonyl Modes Analysis

Group theory predicts three IR-active carbonyl stretching modes for M(CO)₅X type molecules: 2A₁ + E. One A₁ mode corresponds to the symmetric stretch of the four equatorial carbonyl groups and the single axial carbonyl group, while the other A₁ mode is primarily associated with the axial CO stretch. The E mode represents the degenerate asymmetric stretching of the equatorial carbonyl groups. Typically, these manifest as two observable peaks in the IR spectrum due to the overlapping of the A₁ modes.

For Bromopentacarbonylrhenium(I) dissolved in dimethyl sulfoxide (B87167) (DMSO), two primary absorption peaks are observed in the CO stretching region. wikipedia.org These correspond to a low-frequency A₁ mode and a high-frequency, doubly degenerate E mode. wikipedia.org The central rhenium atom's effect on the CO bond order and force constant leads to a distinct separation between these E and A₁ frequencies. wikipedia.org

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| A₁ | Primarily axial CO stretching | ~2054 |

| E | Degenerate radial (equatorial) CO stretching | ~2163 |

Mass Spectrometry (EI-MS, ESI+) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Bromopentacarbonylrhenium(I), electron impact (EI) mass spectrometry typically reveals the molecular ion peak and a series of fragment ions corresponding to the sequential loss of the five carbonyl ligands.

The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance (50.7% and 49.3%, respectively). This results in pairs of peaks (an M⁺ and M+2 peak) of roughly equal intensity for all bromine-containing fragments. Rhenium also has two stable isotopes, ¹⁸⁵Re (37.4%) and ¹⁸⁷Re (62.6%), which further complicates the isotopic pattern of the molecular and fragment ions.

The primary fragmentation pathway involves the stepwise loss of CO molecules: [Re(CO)₅Br]⁺ → [Re(CO)₄Br]⁺ → [Re(CO)₃Br]⁺ → [Re(CO)₂Br]⁺ → [Re(CO)Br]⁺ → [ReBr]⁺

Further fragmentation can involve the loss of the bromine atom. A similar fragmentation pattern is observed for the analogous compound, Pentacarbonylchlororhenium(I). researchgate.net

| Ion | Predicted m/z (using ¹⁸⁷Re and ⁷⁹Br) | Predicted m/z (using ¹⁸⁷Re and ⁸¹Br) |

|---|---|---|

| [Re(CO)₅Br]⁺ | 406 | 408 |

| [Re(CO)₄Br]⁺ | 378 | 380 |

| [Re(CO)₃Br]⁺ | 350 | 352 |

| [Re(CO)₂Br]⁺ | 322 | 324 |

| [Re(CO)Br]⁺ | 294 | 296 |

| [ReBr]⁺ | 266 | 268 |

| [Re]⁺ | 187 |

X-ray Crystallography for Solid-State Molecular Structure Determination

The structure consists of the rhenium atom coordinated to five carbonyl ligands and one bromine atom. Four of the carbonyl groups are in the equatorial positions, and one carbonyl group and the bromine atom occupy the axial positions. The expected point group for the isolated molecule is C₄ᵥ.

| Parameter | Expected Value/Geometry |

|---|---|

| Coordination Geometry | Pseudo-octahedral |

| Point Group | C₄ᵥ |

| Re-C (axial) bond length | Slightly shorter than Re-C (equatorial) |

| Re-C (equatorial) bond length | ~2.0 Å |

| Re-Br bond length | ~2.6 Å |

| C-O bond length | ~1.14 Å |

| C(axial)-Re-C(equatorial) angle | ~90° |

| C(equatorial)-Re-C(equatorial) angle | ~90° and 180° |

| Br-Re-C(equatorial) angle | ~90° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of Bromopentacarbonylrhenium(I) is characterized by transitions involving the metal d-orbitals and the orbitals of the carbonyl ligands. The main absorption bands in the UV-Vis region for such d⁶ metal carbonyl complexes are typically due to metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net

In these transitions, an electron is promoted from a filled metal-centered d-orbital to an empty π* anti-bonding orbital of a carbonyl ligand (d → π*). These transitions are typically intense and occur in the ultraviolet region. For related complexes of the type [ReX(CO)₃(bpy)], these MLCT bands are the lowest-lying electronic transitions. researchgate.net Weaker absorptions corresponding to d-d transitions (ligand field transitions) may also be present but are often obscured by the more intense charge-transfer bands. The exact position and intensity of these absorption bands can be influenced by the solvent.

| Transition Type | Orbital Change | Expected Spectral Region | Relative Intensity |

|---|---|---|---|

| MLCT (Metal-to-Ligand Charge Transfer) | Re(d) → CO(π*) | Ultraviolet (~300-400 nm) | Strong |

| LF (Ligand Field) | d → d | UV-Visible | Weak (often obscured) |

Computational and Theoretical Investigations on Bromopentacarbonylrhenium I Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state properties of organometallic complexes. It offers a balance between accuracy and computational cost, making it ideal for systems containing heavy elements like rhenium. DFT calculations are routinely used to determine the optimized molecular geometry, vibrational frequencies, and electronic structure of Bromopentacarbonylrhenium(I) and its derivatives. scispace.com

Research on related rhenium(I) carbonyl complexes demonstrates that DFT can accurately predict geometric parameters such as bond lengths and angles. For instance, in a study on [Re(PyPzH)(CO)3Cl], the optimized structure obtained from DFT calculations showed excellent agreement with experimental X-ray crystallography data. scispace.com These calculations confirm a distorted octahedral geometry around the rhenium center.

The electronic structure is primarily analyzed through the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For many rhenium(I) carbonyl complexes, the HOMO is predominantly located on the metal dπ-orbitals, often with contributions from the carbonyl and halide ligands, while the LUMO is typically centered on the π-acceptor ligands. scispace.com This electronic distribution is crucial for understanding the complex's reactivity and its role in processes like photocatalysis. smolecule.comscispace.com Computational studies have validated these electronic structures, explaining observed spectroscopic properties and predicting reactivity patterns that guide synthetic strategies. smolecule.com

Table 1: Representative DFT-Calculated Geometric Parameters for a Rhenium(I) Carbonyl Complex. Note: Data is representative of typical Re(I) carbonyl complexes as specific DFT data for Bromopentacarbonylrhenium(I) is not readily available in the literature reviewed.

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|

| Re-N(pyridine) | 2.18 | 2.17 |

| Re-N(pyrazole) | 2.17 | 2.16 |

| Re-Cl | 2.51 | 2.49 |

| Re-C(axial) | 1.92 | 1.91 |

| Re-C(equatorial) | 1.93 | 1.92 |

| N-Re-N | 76.5 | 76.8 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

To understand the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. uci.edu It allows for the calculation of electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra, and provides insights into the nature of the excited states. uci.eduresearchgate.net

For rhenium(I) carbonyl complexes, TD-DFT is essential for characterizing the photophysical properties that are critical for applications in luminescence and photocatalysis. rsc.org Calculations can identify and quantify the energies of key electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-centered (π→π*) excitations. scispace.comnih.gov

In a theoretical investigation of [Re(PyPzH)(CO)3Cl], TD-DFT calculations successfully assigned the bands in its UV-Vis spectrum. The calculations revealed a prominent MLCT band corresponding to a HOMO→LUMO transition, where electron density moves from the metal center and associated ligands to the pyridylpyrazole ligand. scispace.com The accuracy of TD-DFT can be influenced by the choice of functional and the inclusion of solvent effects, often modeled using methods like the polarizable continuum model (PCM). researchgate.netresearchgate.net

Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths. Note: This table illustrates typical TD-DFT output for a representative Re(I) complex.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Assignment | Primary Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 380 | 0.045 | MLCT | dπ(Re) → π(L) |

| S0 → S2 | 331 | 0.089 | MLCT/LLCT | dπ(Re)/π(Cl) → π(L) |

| S0 → S5 | 292 | 0.150 | π → π | π(L) → π(L) |

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms, map potential energy surfaces, and identify transition states and intermediates. rsc.orgibs.re.kr For systems involving Bromopentacarbonylrhenium(I), which serves as a precursor in catalysis, modeling reaction pathways is crucial for understanding and optimizing catalytic cycles. smolecule.comwikipedia.org

Theoretical studies on the reactivity of related rhenium(I) tricarbonyl complexes with various substrates, such as activated alkynes, have been performed. nih.gov These studies map out the reaction coordinates for different possible pathways, calculating the activation energies for each step. For example, a common first step is the nucleophilic attack from a ligand onto the substrate, forming a zwitterionic intermediate. The subsequent evolution of this intermediate can lead to different products, and computational modeling can determine the most energetically favorable pathway. nih.gov

These analyses reveal how the electronic properties of ligands influence reaction barriers and product selectivity. For instance, computational results have shown that electron-donating or -withdrawing substituents on ligands can significantly raise or lower activation energies, thereby controlling the reaction rate and outcome. nih.gov

Quantum Chemical Analysis of Intermolecular Interactions

The structure and properties of materials in the solid state are governed by a network of intermolecular interactions. Quantum chemical methods are essential for identifying and quantifying these non-covalent forces, which include halogen bonds, hydrogen bonds, and other weaker interactions. helsinki.fidntb.gov.ua

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor) and interacts with a nucleophile. nih.gov In a molecule like Bromopentacarbonylrhenium(I), the bromine atom can potentially engage in halogen bonding. Computational analysis is used to investigate the geometry and strength of these interactions. nih.gov DFT calculations can predict the binding energies and characterize the nature of the bond through methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). rsc.orgescholarship.org While specific studies on halogen bonding in solid-state Bromopentacarbonylrhenium(I) are not prominent, the methodology is well-established for analogous systems, where it has been shown to facilitate chemical reactions and control crystal packing. nih.govresearchgate.net

Although not a classical hydrogen bond donor, Bromopentacarbonylrhenium(I) can participate in weak C-H···O and C-H···Br hydrogen bonds, especially in complexes with organic ligands. These interactions play a significant role in determining the supramolecular architecture in the solid state. mdpi.com

Computational studies on related bromido-tricarbonyl rhenium(I) complexes bearing diazabutadiene ligands have systematically investigated these weak hydrogen bonds. mdpi.com DFT calculations are used to identify the geometric parameters (donor-acceptor distance, angle) and estimate the interaction energies. NBO analysis can further quantify the stabilization energy arising from the charge transfer associated with these bonds. mdpi.comnih.gov In the crystal packing of these complexes, C-H···O and C-H···Br interactions often link neighboring molecules into dimers or extended one-dimensional chains. mdpi.com

Table 3: Calculated Hydrogen Bonding Parameters in a Related Rhenium(I) Complex. Adapted from structural studies on related Re(I) complexes. mdpi.com

| Interaction (D–H···A) | D···A Distance (Å) | H···A Distance (Å) | D–H···A Angle (°) |

|---|---|---|---|

| C–H···O | 3.45 | 2.50 | 165 |

| C–H···Br | 3.70 | 2.85 | 145 |

In transition-metal carbonyl complexes, intermolecular carbonyl-carbonyl interactions are a significant feature of their solid-state structures. nih.govacs.org These are attractive interactions between the positively charged carbon of one carbonyl group and the negatively charged oxygen of another. Computational studies have unraveled their nature, revealing them to be a form of n→π* interaction, where an oxygen lone pair (n) donates electron density into the antibonding π* orbital of a neighboring carbonyl group. acs.orgnih.gov This is complemented by an electrostatic attraction. nih.gov

Furthermore, interactions between the metal-carbonyl unit and π-systems (M–CO···π) are also important. mdpi.com These occur when the lone pair on a carbonyl oxygen interacts with the π* orbital of an aromatic ring or an imine segment on an adjacent molecule. DFT and NBO analyses are employed to confirm the presence of these interactions and quantify their stabilization energy, which can influence molecular conformation and crystal packing. mdpi.com

Photochemistry and Photophysics of Bromopentacarbonylrhenium I Complexes

Photoinduced Ligand Dissociation and Exchange Processes

The photochemistry of Bromopentacarbonylrhenium(I) is primarily characterized by the photoinduced dissociation of a carbonyl (CO) ligand. Upon absorption of ultraviolet light, the Re-CO bond can be cleaved, leading to the formation of a coordinatively unsaturated intermediate, [Re(CO)₄Br]. This highly reactive species can then undergo a variety of subsequent reactions, including the substitution of the lost CO ligand with a solvent molecule or another available ligand.

[Re(CO)₅Br] + hν → [Re(CO)₄Br] + CO [Re(CO)₄Br] + S → [Re(CO)₄(S)Br]

This photoinduced ligand exchange is a foundational principle in the synthesis of various substituted rhenium carbonyl complexes, where a CO ligand is replaced by other ligands such as phosphines, pyridines, or isonitriles. The specific conditions of irradiation, including the wavelength and intensity of the light, as well as the nature of the solvent and the concentration of the reacting species, all play a crucial role in determining the products and efficiency of these photochemical reactions.

Electronic Excited States and Charge Transfer Transitions

The absorption of light by Bromopentacarbonylrhenium(I) promotes the molecule to an electronic excited state. The nature of these excited states is key to understanding its subsequent photochemical and photophysical behavior. In transition metal complexes like this, several types of electronic transitions can occur.

Metal-to-Ligand Charge Transfer (MLCT): In many rhenium(I) carbonyl complexes, particularly those containing diimine ligands, MLCT transitions are prominent. These involve the promotion of an electron from a metal-centered d-orbital to a ligand-based π* orbital. However, in the case of Bromopentacarbonylrhenium(I), where the carbonyl ligands are poor π-acceptors compared to diimines, the lowest energy transitions are not as clearly defined as pure MLCT states.

Ligand Field (LF) or d-d Transitions: These transitions involve the excitation of an electron between metal-centered d-orbitals. In octahedral and pseudo-octahedral complexes, these transitions are often weak and can be masked by more intense charge-transfer bands. Excitation into these LF states can lead to ligand dissociation due to the population of anti-bonding metal-ligand orbitals.

Intra-ligand (IL) and Ligand-to-Ligand Charge Transfer (LLCT): These transitions are more relevant in complexes with chromophoric ligands. For Bromopentacarbonylrhenium(I), with only carbonyl and bromide ligands, these transitions are not the primary focus of its photophysics.

Theoretical studies, such as Time-Dependent Density Functional Theory (TD-DFT) calculations on related rhenium carbonyl complexes, help to elucidate the nature of the electronic transitions. For Bromopentacarbonylrhenium(I), the lowest energy excited states are likely to have significant LF character, which is consistent with the observed photo-lability of the CO ligands. Upon excitation, the molecule rapidly undergoes intersystem crossing from the initially formed singlet excited state to a longer-lived triplet state, from which the photochemical and photophysical processes typically occur.

Luminescence Properties and Emissive Pathways

While many rhenium(I) complexes, particularly those with diimine ligands, are known for their strong luminescence, Bromopentacarbonylrhenium(I) itself is not considered a strongly emissive compound at room temperature in fluid solution. This is largely attributed to the efficient population of non-radiative decay pathways from its excited states.

The population of low-lying, dissociative Ligand Field (LF) excited states provides an efficient route for deactivation that does not involve the emission of light. This non-radiative decay pathway, leading to CO dissociation, often outcompetes phosphorescence.

However, under specific conditions, such as at low temperatures in a rigid matrix, the non-radiative pathways can be suppressed, and weak luminescence might be observable. The emissive pathway, if it occurs, would likely originate from a triplet excited state, given the heavy atom effect of rhenium which promotes intersystem crossing. The character of this emissive state would be complex, likely a mixture of MLCT and LF character.

Detailed and specific data on the luminescence quantum yield and excited-state lifetime for Bromopentacarbonylrhenium(I) are scarce in the scientific literature, reinforcing the notion that its photophysics is dominated by non-radiative processes.

Applications in Photosensitization

A photosensitizer is a molecule that, upon absorbing light, can transfer its absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule. A common application is the generation of singlet oxygen (¹O₂) from ground-state triplet oxygen (³O₂). Singlet oxygen is a highly reactive species with applications in photodynamic therapy and organic synthesis.

Rhenium(I) complexes, particularly tricarbonyl diimine derivatives, have been extensively studied as photosensitizers for singlet oxygen generation. The mechanism involves the formation of a long-lived triplet excited state of the rhenium complex, which can then transfer its energy to molecular oxygen.

While derivatives of Bromopentacarbonylrhenium(I) have shown promise in this area, the parent compound itself is not a primary candidate for such applications. Its propensity for photoinduced ligand dissociation provides a competing and often more efficient deactivation pathway for the excited state. For effective photosensitization, the excited state lifetime of the sensitizer (B1316253) must be sufficiently long to allow for interaction with molecular oxygen. The dissociative nature of the excited states of Bromopentacarbonylrhenium(I) likely results in a lifetime that is too short for efficient energy transfer to oxygen under typical conditions.

Advanced Research Applications of Bromopentacarbonylrhenium I Derived Complexes

Development of Rhenium(I) Complexes as Potential Biological Imaging Agents

The inherent luminescent properties of rhenium(I) tricarbonyl complexes, often synthesized from bromopentacarbonylrhenium(I), make them highly attractive candidates for biological imaging. d-nb.inforsc.org These complexes typically exhibit desirable characteristics for cellular imaging, such as large Stokes shifts, long emission lifetimes, and high photostability. rsc.org The ability to modify the ligands attached to the rhenium core allows for the fine-tuning of their photophysical properties and biological targeting. nih.gov

Researchers have successfully synthesized novel rhenium(I) tricarbonyl complexes that can function as fluorescent probes for cellular components. For instance, certain complexes have been shown to selectively accumulate in and stain the nuclei of both plant and animal cells, providing a valuable tool for visualizing these organelles under a microscope. d-nb.infonih.gov The mechanism of cellular uptake for many of these complexes is believed to be passive diffusion, which simplifies the staining process. frontiersin.org The modification of ligands can also influence the lipophilicity of the complexes, enabling them to target specific intracellular structures like mitochondria and other organelles with internal membranes. frontiersin.org

The development of these rhenium-based imaging agents is driven by the need for probes that are not only effective but also have low cytotoxicity. nih.gov Many of the developed rhenium(I) complexes have demonstrated minimal toxic effects on cells at concentrations required for imaging, a critical factor for studying live biological processes. d-nb.infonih.gov The versatility in the synthesis of these complexes from precursors like bromopentacarbonylrhenium(I) allows for the creation of a wide array of imaging agents with tailored properties. nih.govnih.gov

Table 1: Photophysical Properties of Selected Rhenium(I) Complexes for Biological Imaging

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Target Organelle | Reference |

|---|---|---|---|---|

| [Re(CO)₃(L1)(H₂O)]⁺ | ~550 | 650-710 | Nuclei | d-nb.info |

| [Re(CO)₃(L2)(H₂O)]⁺ | ~550 | 650-710 | Nuclei | d-nb.info |

| fac-[Re(CO)₃(bpy)(Py-CH₂OCO(CH₂)nCH₃)]⁺ | Not Specified | Not Specified | Internal membranes of organelles | frontiersin.org |

Exploration of Rhenium(I) Complexes as Anticancer Agents and Therapeutic Modalities

The field of medicinal inorganic chemistry has seen a surge of interest in rhenium(I) complexes derived from bromopentacarbonylrhenium(I) as potential anticancer agents. nih.govnih.gov These compounds offer a promising alternative to traditional platinum-based drugs like cisplatin, primarily due to their different mechanisms of action, which can help in overcoming drug resistance. nih.gov Rhenium(I) complexes have demonstrated significant cytotoxic activity against a variety of cancer cell lines, with some exhibiting potency equal to or greater than cisplatin. acs.org

The anticancer activity of these complexes is often attributed to their ability to induce cell death through apoptosis and other pathways. nih.gov For example, some rhenium(I) tricarbonyl complexes have been shown to induce mitochondrial damage and increase the production of reactive oxygen species (ROS) within cancer cells, leading to their demise. nih.govresearchgate.net The structural diversity of these complexes allows for the development of compounds that can target specific cellular components or pathways. nih.gov Researchers have synthesized a wide range of these complexes with varying ligands to enhance their anticancer efficacy and selectivity. acs.orgnih.gov

In vivo studies have further validated the potential of rhenium(I) complexes as therapeutic agents. Animal models have shown that administration of certain rhenium compounds can significantly inhibit tumor growth with limited side effects. nih.gov The promising in vivo antitumor activity of these complexes supports their continued investigation as next-generation cancer therapies. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Rhenium(I) Anticancer Complexes

| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| fac-[Re(CO)₃(2,9-dimethyl-1,10-phenanthroline)(OH₂)]⁺ (Compound 1) | HeLa | More potent than cisplatin | nih.gov |

| Re7 (incorporating 4-NMe₂py) | A2780 (ovarian) | < 1 | acs.org |

| Re9 (incorporating 4-NMe₂py) | A2780 (ovarian) | < 1 (10-fold higher than cisplatin) | acs.org |

| Dinuclear Rhenium(I) Complex (DRe2) | A549R (cisplatin-resistant lung) | 16-fold higher activity than cisplatin | researchgate.net |

| Rhenium(I) β-carboline complexes (RE7) | Not Specified | Not Specified | researchgate.net |

Role as Precursors in Materials Science Research

Bromopentacarbonylrhenium(I) is a cornerstone precursor in the synthesis of advanced materials with diverse applications, particularly in catalysis and thin-film deposition. smolecule.comamericanelements.com Its utility stems from the reactivity of the rhenium-bromine bond and the ability to substitute the carbonyl ligands, allowing for the creation of a vast library of rhenium-containing molecules with tailored properties. chemeurope.com

In the realm of catalysis, complexes derived from bromopentacarbonylrhenium(I) have been shown to be effective catalysts for a variety of organic transformations. acs.orgresearchgate.net These reactions include C-H bond activation, which is a fundamental process in organic synthesis for creating new carbon-carbon bonds. smolecule.com Rhenium carbonyl complexes also catalyze reactions such as the allylation of aldehydes and the coupling of epoxides with carbon dioxide to form cyclic carbonates, a key reaction in polymer synthesis.

Furthermore, bromopentacarbonylrhenium(I) is a valuable precursor for the deposition of rhenium-containing thin films through techniques like Chemical Vapor Deposition (CVD). google.comacerde.com CVD is a process where volatile precursors are introduced into a reaction chamber to deposit a thin layer of material onto a substrate. semanticscholar.org This technique is crucial for manufacturing components in the semiconductor and electronics industries. semanticscholar.org The ability to synthesize volatile rhenium complexes from bromopentacarbonylrhenium(I) is essential for their application in CVD processes to create high-quality, high-density material layers. acerde.com

Table 3: Applications of Bromopentacarbonylrhenium(I) as a Precursor in Materials Science

| Application | Derived Material/Complex | Key Process | Reference |

|---|---|---|---|

| Homogeneous Catalysis | Rhenium carbonyl complexes | anti-Markovnikov addition of carboxylic acids to alkynes | |

| Polymer Synthesis | Rhenium carbonyl complexes | Coupling of epoxides with CO₂ | |

| Thin Film Deposition | Rhenium-containing films | Chemical Vapor Deposition (CVD) | americanelements.comgoogle.com |

| Organic Synthesis | Cyclopentadiene-Rhenium complexes | C-H bond activation and functionalization | acs.org |

Research Challenges and Future Directions in Bromopentacarbonylrhenium I Chemistry

Unraveling Complex Cytotoxicity Mechanisms of Rhenium(I) Complexes

A primary challenge in the development of anticancer agents based on Rhenium(I) complexes, including those derived from Bromopentacarbonylrhenium(I), is the elucidation of their detailed mechanisms of cytotoxicity. While it is understood that many Rhenium(I) complexes exhibit promising cytotoxic activity, the precise molecular pathways leading to cell death are often multifaceted and not fully understood.

Research has shown that the cytotoxicity of Rhenium(I) carbonyl complexes can be influenced by the nature of the ligands attached to the rhenium core. For instance, Rhenium(I) carbonyl ν-aminoalkoxide complexes, synthesized from Bromopentacarbonylrhenium(I), have been screened for their cytotoxicity against cancer cell lines. The presence of the amino group offers potential for tuning the biological properties of the complex through functionalization.

Future research in this area will likely focus on:

Identifying Cellular Targets: Pinpointing the specific biomolecules (e.g., proteins, DNA) that interact with Bromopentacarbonylrhenium(I)-derived complexes within the cell.

Investigating Cell Death Pathways: Determining whether cytotoxicity is primarily driven by apoptosis, necrosis, or other forms of programmed cell death.

Understanding the Role of Ligands: Systematically modifying the ligands attached to the Rhenium(I) core to understand how they influence the mechanism and selectivity of cell killing.

Achieving Selective Product Formation in Photochemical Reactions

The photochemical reactivity of Rhenium(I) carbonyl complexes is a key area of interest for applications in catalysis and materials science. Bromopentacarbonylrhenium(I) serves as a common starting material for the synthesis of various photosensitive Rhenium(I) complexes. A significant challenge in this field is controlling the reaction pathways to achieve high selectivity for the desired photoproducts.

Studies on derivatives of Bromopentacarbonylrhenium(I), such as fac-[Re(CO)₃(PyImPh)Br], have shown that the solvent plays a crucial role in determining the outcome of photochemical reactions. In a coordinating solvent like acetonitrile, photoexcitation can lead to the substitution of both the bromide and a carbonyl ligand. curtin.edu.au In contrast, the reaction does not proceed in non-coordinating solvents like dichloromethane (B109758) or acetone. curtin.edu.au This solvent-dependent reactivity highlights the challenge and opportunity for achieving selectivity. The reaction proceeds from a metal-to-ligand charge transfer excited state, and the coordinating ability of the solvent dictates whether the substitution reaction occurs. curtin.edu.au

Future efforts to enhance selectivity in these photochemical reactions will likely involve:

Solvent Optimization: Exploring a wider range of solvents and solvent mixtures to fine-tune the reaction environment.

Ligand Design: Synthesizing complexes with tailored electronic and steric properties to favor specific photochemical pathways.

Wavelength Control: Utilizing specific wavelengths of light to selectively excite certain electronic transitions and drive the reaction towards the desired product.

The table below summarizes the photochemical reaction outcomes for a derivative of Bromopentacarbonylrhenium(I) in different solvents.

| Solvent | Coordinating Ability | Photochemical Reaction |

| Acetonitrile | High | Ligand Substitution |

| Dichloromethane | Low | No Reaction |

| Acetone | Low | No Reaction |

Enhancing Stability and Controlling Biological Interactions for Biomedical Applications

For Bromopentacarbonylrhenium(I) and its derivatives to be successful in biomedical applications, particularly as therapeutic or diagnostic agents, their stability in biological environments and their interactions with biological systems must be carefully controlled. The parent compound, Bromopentacarbonylrhenium(I), is a useful precursor but is not itself optimized for biological applications.

The synthesis of more complex Rhenium(I) structures from Bromopentacarbonylrhenium(I) is a key strategy to enhance stability and introduce specific biological functionalities. For example, the reaction of Bromopentacarbonylrhenium(I) with water can yield the triaquo complex, [Re(H₂O)₃(CO)₃]Br, which can be a more suitable starting material for biological studies. wikipedia.org

Key challenges and future directions in this area include:

Improving Aqueous Stability: Designing ligands that protect the Rhenium(I) center from undesired reactions in the aqueous and high-ionic-strength environment of the body.

Targeted Delivery: Incorporating targeting moieties (e.g., antibodies, peptides) into the ligand framework to direct the Rhenium(I) complex to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

Controlling Release Mechanisms: For drug delivery applications, developing stimuli-responsive ligands that release an active payload upon reaching the target site, for example, in response to changes in pH or redox potential.

The development of robust synthetic methods to modify Bromopentacarbonylrhenium(I) and its derivatives will be crucial to addressing these challenges and advancing the biomedical applications of Rhenium(I) chemistry.

Q & A

Q. What are the critical safety protocols for handling Bromopentacarbonylrhenium(I) in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods or well-ventilated areas to avoid inhalation of toxic fumes (GHS Hazard Statement H331: Toxic if inhaled) .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Precautionary Statement P280) .

- Storage: Store in sealed containers under inert gas (e.g., argon) in a P405-locked cabinet to prevent moisture/air sensitivity degradation .

- Emergency Procedures: For accidental exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and seek immediate medical attention .

Q. How can researchers characterize the purity and structural integrity of Bromopentacarbonylrhenium(I)?

Methodological Answer:

- Spectroscopic Analysis:

- Infrared (IR) Spectroscopy: Confirm carbonyl (CO) ligand stretches (~2000–2100 cm⁻¹) to verify intact metal-carbonyl bonds .

- NMR Spectroscopy: Use ¹³C NMR to detect CO ligand environments (though Re’s quadrupolar moment may broaden signals).

- Elemental Analysis: Quantify %C, %Br, and %Re to validate stoichiometry (Molecular formula: C₅BrO₅Re; MW: 406.16 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for Bromopentacarbonylrhenium(I)?

Methodological Answer:

- Controlled Replication: Reproduce experiments under inert atmospheres (e.g., Schlenk line) to exclude oxygen/moisture interference, which may alter reaction pathways .

- Cross-Validation: Compare results across multiple analytical techniques (e.g., XRD for crystal structure vs. DFT calculations for electronic properties) .

- Literature Meta-Analysis: Systematically review studies to identify variables (e.g., solvent polarity, temperature) causing discrepancies. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How can Bromopentacarbonylrhenium(I) be utilized as a precursor for designing Re-based catalysts?

Methodological Answer:

- Ligand Substitution Reactions: Replace CO ligands with phosphines or N-heterocyclic carbenes (NHCs) to modulate electronic properties. Monitor reaction progress via IR spectroscopy .

- Kinetic Studies: Use stopped-flow techniques to investigate substitution rates under varying temperatures/pressures.

- Catalytic Screening: Test derivatives in CO₂ reduction or alkene hydrogenation, comparing turnover frequencies (TOF) with other Re(I) complexes .

Q. What computational methods are suitable for modeling Bromopentacarbonylrhenium(I)’s electronic structure?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using hybrid functionals (e.g., B3LYP) with relativistic pseudopotentials for Re. Validate against experimental XRD data .

- TD-DFT for UV-Vis Spectra: Predict electronic transitions (e.g., metal-to-ligand charge transfer) and compare with experimental absorption bands .

- Natural Bond Orbital (NBO) Analysis: Quantify Re–CO backbonding strength to explain ligand lability .

Experimental Design & Data Analysis